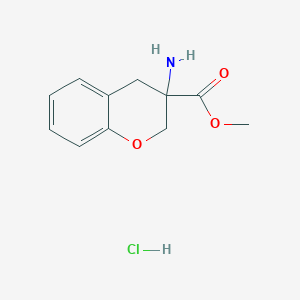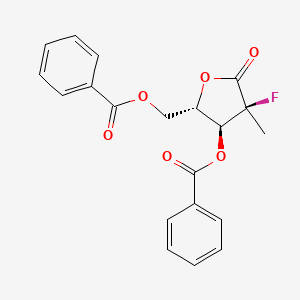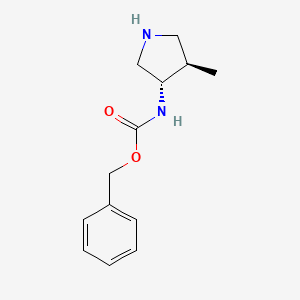
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride
Descripción general
Descripción
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through the cyclization of appropriate precursors, such as phenols and aldehydes, under acidic or basic conditions.
Esterification: The carboxylate group is introduced via esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The amino and ester groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, and neuroprotective properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-2H-chromene-3-carboxylate: Similar structure but lacks the dihydro component.
3-Amino-2H-1-benzopyran-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of an ester.
3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide: Similar structure but with a carboxamide group.
Uniqueness
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
methyl 3-amino-2,4-dihydrochromene-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)15-7-11;/h2-5H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWNLTOHQVNLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=CC=CC=C2OC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989672-39-0 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 3-amino-3,4-dihydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989672-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1653764.png)
![2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B1653766.png)
![Benzyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate](/img/structure/B1653768.png)




![Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel-](/img/structure/B1653776.png)

![Octahydro-1h-cyclopenta[c]pyridine hydrochloride](/img/structure/B1653778.png)

